10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and coenzymes
Preparation Methods
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pteridine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzyme cofactor interactions and its potential as a biochemical probe.
Medicine: Research has explored its potential as an antimalarial agent and its efficacy in other therapeutic areas.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and metabolic activities .
Comparison with Similar Compounds
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide can be compared with other pteridine derivatives such as:
Pterin: A simpler pteridine compound with similar biological roles.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Riboflavin: Another pteridine compound that serves as a precursor for coenzymes involved in redox reactions.
The uniqueness of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3,7-dimethyl-, 5-oxide lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
65818-59-9 |
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Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
10-ethyl-3,7-dimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-4-17-9-6-5-8(2)7-10(9)18(21)11-12(17)15-14(20)16(3)13(11)19/h5-7H,4H2,1-3H3 |
InChI Key |
XVGIKFYIGCZCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origin of Product |
United States |
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